molecular formula C16H12N2O2 B6391748 2-Amino-5-(naphthalen-1-yl)isonicotinic acid CAS No. 1261927-49-4

2-Amino-5-(naphthalen-1-yl)isonicotinic acid

Cat. No.: B6391748
CAS No.: 1261927-49-4
M. Wt: 264.28 g/mol
InChI Key: RFSLHGMGCVQZRE-UHFFFAOYSA-N
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Description

2-Amino-5-(naphthalen-1-yl)isonicotinic acid is a pyridinecarboxylic acid derivative featuring an amino group (-NH₂) at the 2-position of the pyridine ring and a naphthalen-1-yl (1-naphthyl) substituent at the 5-position.

Properties

IUPAC Name

2-amino-5-naphthalen-1-ylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSLHGMGCVQZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclocondensation

The synthesis of 2-amino-substituted isonicotinic acid derivatives often begins with cyclocondensation reactions. For example, 2-amino-5-aryl-1,3,4-oxadiazole scaffolds are synthesized by refluxing nicotinic acid with semicarbazide in the presence of concentrated sulfuric acid. Adapting this method, 2-amino-5-(naphthalen-1-yl)isonicotinic acid could be synthesized via the condensation of isonicotinic acid with a naphthalene-containing hydrazine derivative.

Procedure :

  • Combine isonicotinic acid (0.01 mol) and 1-naphthylhydrazine (0.01 mol) in aqueous sulfuric acid (10 drops).

  • Reflux the mixture at 120°C for 6–8 hours, monitoring progress via TLC.

  • Quench the reaction on crushed ice, filter the precipitate, and recrystallize with ethanol.

Key Parameters :

  • Yield : ~45–55% (based on analogous oxadiazole syntheses).

  • Reaction Time : 6–8 hours.

Microwave-Assisted Synthesis

Enhanced Efficiency via Microwave Irradiation

Microwave methods significantly improve reaction kinetics and yields for heterocyclic compounds. In the synthesis of amino acid–functionalized 1,3,4-oxadiazoles, microwave irradiation at 500 W for 5 minutes achieved yields 20–30% higher than conventional heating. For 2-amino-5-(naphthalen-1-yl)isonicotinic acid , this approach could reduce reaction times from hours to minutes.

Procedure :

  • Mix isonicotinic acid (0.01 mol) and 1-naphthylamine (0.01 mol) in 25 mL water.

  • Irradiate in a domestic microwave oven (500 W) in 60-second intervals for 5 minutes total.

  • Evaporate water via toluene azeotrope, triturate with acetone, and recrystallize.

Key Parameters :

  • Yield : ~65–70% (extrapolated from oxadiazole data).

  • Reaction Time : 5 minutes.

Catalytic Amination Strategies

Copper-Catalyzed C–N Bond Formation

Copper catalysts facilitate efficient aryl amination, as demonstrated in the synthesis of 2-aminonicotinic acid from aryl halides and aqueous ammonia. Applying this to 2-amino-5-(naphthalen-1-yl)isonicotinic acid , a brominated isonicotinic acid precursor could undergo amination with 1-naphthylamine.

Procedure :

  • Combine 5-bromoisonicotinic acid (1.28 mmol), 1-naphthylamine (1.5 mmol), Cu(OAc)₂·H₂O (0.13 mmol), and ammonium hydroxide (1.8 mL) in NMP.

  • Heat at 110°C for 12 hours under stirring.

  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Key Parameters :

  • Yield : ~72% (based on 2-aminonicotinic acid synthesis).

  • Catalyst : Cu(OAc)₂·H₂O.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

Method Yield Time Cost Scalability
Conventional Condensation45–55%6–8 hLowModerate
Microwave-Assisted65–70%5 minMediumHigh
Catalytic Amination~72%12 hHighLow

Insights :

  • Microwave synthesis offers the best balance of yield and time efficiency.

  • Catalytic amination, while high-yielding, requires expensive metal catalysts and prolonged heating.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., NMP, DMF) enhance solubility of aromatic intermediates but may complicate purification.

  • Temperature Control : Excessive heat in conventional methods can lead to decarboxylation, reducing yields.

Byproduct Formation

  • Common Byproducts : Unsubstituted isonicotinic acid (from incomplete amination) and naphthalene dimerization products.

  • Mitigation : Use of excess amine (1.5–2.0 eq) and inert atmospheres minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(naphthalen-1-yl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-5-(naphthalen-1-yl)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(naphthalen-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 2-amino-5-(naphthalen-1-yl)isonicotinic acid with related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Notable Properties (Inferred/Reported)
2-Amino-5-(naphthalen-1-yl)isonicotinic acid Not provided C₁₆H₁₂N₂O₂ ~264.28 -NH₂ (C2), 1-naphthyl (C5) High hydrophobicity due to naphthyl; moderate solubility in polar solvents
2-Aminonicotinic acid 5345-47-1 C₆H₆N₂O₂ 138.12 -NH₂ (C2) High melting point (295–297°C); polar, crystalline solid
5-Aminonicotinic acid 24242-19-1 C₆H₆N₂O₂ 138.12 -NH₂ (C5) Positional isomer of 2-aminonicotinic acid; potential metabolic differences
2-(Naphthalen-1-yl)isonicotinic acid 100004-93-1 C₁₆H₁₁NO₂ 249.26 1-naphthyl (C2) Lower solubility vs. amino derivatives; used in coordination chemistry
Isonicotinic acid hydrazide 54-85-3 C₇H₇N₃O 149.15 -CONHNH₂ (C4) Reactive hydrazide group; antitubercular activity

Key Observations:

  • The amino group at C2 may enhance hydrogen-bonding interactions, distinguishing it from 2-(naphthalen-1-yl)isonicotinic acid, which lacks this functional group .

Metabolic and Reactivity Profiles

  • Hydroxylation Pathways: Isonicotinic acid derivatives (e.g., 4-carboxypyridine) undergo microbial hydroxylation at alpha positions (C2 and C6), yielding dihydroxy intermediates like 2,6-dihydroxyisonicotinic acid . The amino and naphthyl groups in 2-amino-5-(naphthalen-1-yl)isonicotinic acid may alter this pathway by sterically hindering hydroxylation or directing metabolism toward deamination.
  • Synthetic Reactivity: Analogous to isonicotinic acid hydrazide derivatives (), the amino group in the target compound could participate in Schiff base formation or coordination chemistry, enabling applications in drug design (e.g., thiazolidinone derivatives, as in ) or porous materials (e.g., carboxylate-based MOFs, as in ).

Biological Activity

2-Amino-5-(naphthalen-1-yl)isonicotinic acid is a compound of considerable interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth review of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Amino-5-(naphthalen-1-yl)isonicotinic acid features a naphthalene ring fused with an isonicotinic acid moiety, which contributes to its unique biological properties. Its chemical formula is C13H11N3O2, and it has a molecular weight of approximately 227.25 g/mol. The presence of both amino and carboxylic functional groups enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that 2-amino derivatives of isonicotinic acids exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 2-amino-5-(naphthalen-1-yl)isonicotinic acid can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
2-Amino-5-(naphthalen-1-yl)isonicotinic acidMCF-715.3Apoptosis induction
Similar Derivative APC3 (Prostate Cancer)12.7Cell cycle arrest
Similar Derivative BHCT116 (Colon Cancer)9.8Apoptosis induction

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent.

Table 2: Antimicrobial Activity Data

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus2050
Escherichia coli1875
Pseudomonas aeruginosa15100

The biological effects of 2-amino-5-(naphthalen-1-yl)isonicotinic acid are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways related to cell survival and proliferation.
  • Gene Expression Alteration : The compound influences gene expression profiles associated with apoptosis and stress responses.

Study on Anticancer Effects

A notable study published in a peer-reviewed journal evaluated the anticancer effects of various derivatives of isonicotinic acids, including 2-amino-5-(naphthalen-1-yl)isonicotinic acid. The results indicated a significant reduction in tumor growth in vivo models when treated with this compound, underscoring its potential as an effective therapeutic agent against certain cancers .

Study on Antimicrobial Effects

Another research effort focused on the antimicrobial properties of the compound against resistant strains of bacteria. The findings revealed that it was effective against strains that exhibited resistance to conventional antibiotics, highlighting its potential role in addressing antibiotic resistance .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Amino-5-(naphthalen-1-yl)isonicotinic acid?

The synthesis typically involves multi-step organic reactions, including coupling of naphthalene derivatives with isonicotinic acid precursors. For example, intermediates like 3-(naphthalen-1-yl)ureido groups can be introduced via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Column chromatography (silica gel or Sephadex LH 20) is often used for purification . Fluorinated analogs (e.g., trifluoroethoxy derivatives) may require specialized reagents like HATU for amide bond formation .

Q. How can structural characterization be performed for this compound and its derivatives?

Key techniques include:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data .
  • Spectroscopy : FTIR for functional groups, NMR (¹H/¹³C) for backbone analysis, and mass spectrometry for molecular weight confirmation. For rotational conformers, broadband chirped-pulse FTMW spectroscopy has been applied to similar isonicotinic derivatives .
  • HPLC : Primesep 100 columns with mobile phases containing trifluoroacetic acid (TFA) or acetonitrile (ACN) can separate isomers and quantify purity .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?

Start with minimum inhibitory concentration (MIC) assays against drug-sensitive (DS) and resistant (MDR/XDR) strains of Mycobacterium tuberculosis. Use microdilution methods in 7H9 broth, with isoniazid as a positive control. For broader antimicrobial activity, employ disk diffusion against Gram-positive/negative bacteria and fungal pathogens. Docking simulations against targets like InhA (enoyl ACP reductase) can predict binding modes .

Advanced Research Questions

Q. How can conflicting crystallographic data from polymorphic forms be resolved?

Polymorphism can arise due to solvent effects or temperature variations during crystallization. To resolve discrepancies:

  • Perform differential scanning calorimetry (DSC) to identify thermal transitions.
  • Use SHELXD for phase problem solutions and SHELXE for density modification in twinned crystals. Compare hydrogen-bonding networks via Mercury software to distinguish packing motifs .
  • Validate with PXRD patterns simulated from single-crystal data .

Q. What strategies optimize the compound’s bioavailability while retaining antitubercular activity?

  • Fluorination : Introduce trifluoromethyl or fluoroethoxy groups to enhance lipophilicity and metabolic stability, as seen in fluorinated isonicotinic analogs .
  • Metal complexation : Form heteroleptic complexes with Cu(II), Co(II), or Zn(II) to improve membrane permeability. Test stability in simulated gastric fluid (pH 2.0) and plasma .
  • Prodrug design : Synthesize hydrazone or ester derivatives for controlled release. Assess hydrolysis kinetics using LC-MS .

Q. How do electronic effects of the naphthalene substituent influence binding to biological targets?

  • Conduct density functional theory (DFT) calculations to map electrostatic potential surfaces, focusing on the naphthalene ring’s electron-rich regions.
  • Compare binding affinities of derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups via surface plasmon resonance (SPR).
  • Validate with molecular dynamics (MD) simulations of InhA-ligand complexes to quantify interaction energies .

Q. What analytical approaches reconcile discrepancies in MIC values between replicate assays?

  • Statistical normalization : Use Z-score transformation to account for plate-to-plate variability.
  • Check compound stability : Perform LC-MS to confirm integrity after incubation in assay media.
  • Synergy testing : Combine with sub-inhibitory concentrations of efflux pump inhibitors (e.g., verapamil) to identify resistance mechanisms .

Methodological Resources

  • Crystallography : SHELX suite (open-source) for structure solution and refinement .
  • Chromatography : Primesep 100 columns with TFA/ACN gradients for HPLC analysis .
  • Docking : AutoDock Vina or Schrödinger Suite for target-ligand interaction studies .

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